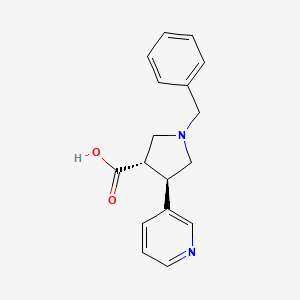
rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid: is a chiral compound with significant interest in the fields of chemistry and pharmacology. This compound features a pyrrolidine ring substituted with a benzyl group and a pyridinyl group, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation of the pyrrolidine ring can be performed using benzyl halides under basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrrolidine and pyridine derivatives.
科学研究应用
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Serves as a chiral ligand in asymmetric synthesis.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
- (3R,4S)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
- (3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid
Comparison:
- Structural Differences: The presence of the benzyl group in rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid distinguishes it from other similar compounds, which may lack this substituent.
- Chemical Properties: The benzyl group can influence the compound’s reactivity, solubility, and overall chemical behavior.
- Biological Activity: The unique structure of this compound may confer distinct biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H18N2O2 |
|---|---|
分子量 |
282.34 g/mol |
IUPAC 名称 |
(3S,4R)-1-benzyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H18N2O2/c20-17(21)16-12-19(10-13-5-2-1-3-6-13)11-15(16)14-7-4-8-18-9-14/h1-9,15-16H,10-12H2,(H,20,21)/t15-,16+/m0/s1 |
InChI 键 |
YXZAZCSMEVXHPI-JKSUJKDBSA-N |
手性 SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CN=CC=C3 |
规范 SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)
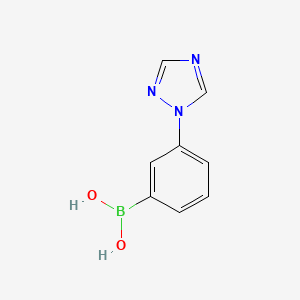
![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)
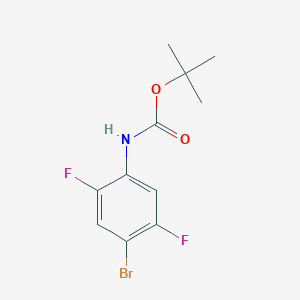
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)
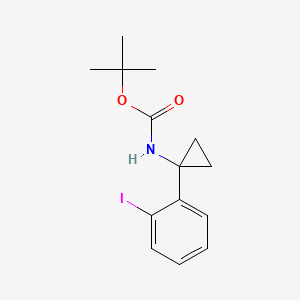
![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)
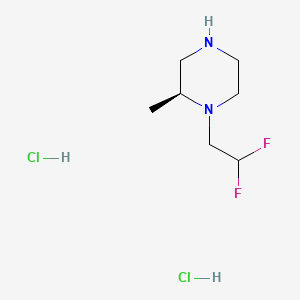
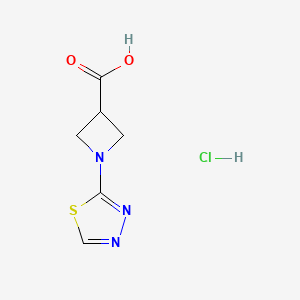
![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)
![2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B15302437.png)
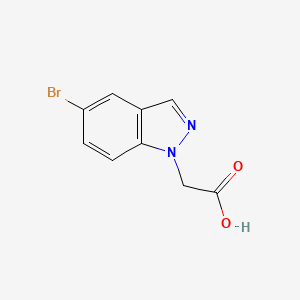
![N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide](/img/structure/B15302458.png)
